molecular formula C26H30O6 B11607288 4-{[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}-5-methylfuran-2-carboxylic acid

4-{[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}-5-methylfuran-2-carboxylic acid

Cat. No.: B11607288
M. Wt: 438.5 g/mol
InChI Key: MIWAUWXYMFAREM-UHFFFAOYSA-N
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Description

4-[({2-HEXYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]-5-METHYLFURAN-2-CARBOXYLIC ACID is a complex organic compound characterized by its unique structure, which includes a furan ring, a carboxylic acid group, and a chromen moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-HEXYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]-5-METHYLFURAN-2-CARBOXYLIC ACID typically involves multiple steps. The process begins with the preparation of the chromen moiety, followed by the introduction of the furan ring and the carboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-[({2-HEXYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]-5-METHYLFURAN-2-CARBOXYLIC ACID undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the chromen moiety, leading to different reduced forms.

    Substitution: Substitution reactions can occur at the furan ring or the chromen moiety, resulting in various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

4-[({2-HEXYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]-5-METHYLFURAN-2-CARBOXYLIC ACID has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[({2-HEXYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]-5-METHYLFURAN-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The chromen moiety is believed to play a crucial role in its biological activity, potentially interacting with enzymes and receptors involved in various cellular processes. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)acetic acid
  • (4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YLOXY)-ACETIC ACID
  • 2-({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)acetic acid

Uniqueness

4-[({2-HEXYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]-5-METHYLFURAN-2-CARBOXYLIC ACID is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C26H30O6

Molecular Weight

438.5 g/mol

IUPAC Name

4-[(2-hexyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylic acid

InChI

InChI=1S/C26H30O6/c1-3-4-5-6-9-17-12-21-19-10-7-8-11-20(19)26(29)32-23(21)14-22(17)30-15-18-13-24(25(27)28)31-16(18)2/h12-14H,3-11,15H2,1-2H3,(H,27,28)

InChI Key

MIWAUWXYMFAREM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC3=C(OC(=C3)C(=O)O)C)OC(=O)C4=C2CCCC4

Origin of Product

United States

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